molecular formula C15H13ClO2 B6364254 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% CAS No. 1262011-02-8

4-Chloro-3-(4-ethylphenyl)benzoic acid, 95%

Cat. No. B6364254
CAS RN: 1262011-02-8
M. Wt: 260.71 g/mol
InChI Key: SHFRGRUJPJERAB-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% (4-CEPB) is an organic compound with a wide range of applications in scientific research. It is an important building block for synthesizing a variety of organic compounds, and it can also be used as a reagent for organic synthesis. 4-CEPB is a useful tool for investigating the structure and function of biological systems. This compound has been used in the study of various biological processes such as protein folding, enzyme catalysis, and signal transduction.

Scientific Research Applications

4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the study of protein folding and enzyme catalysis, as well as in the investigation of signal transduction and metabolic pathways. It has also been used to study the structure and function of proteins, DNA, and other biological molecules. Additionally, 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% has been used as a reagent in organic synthesis, as well as in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts by binding to specific sites on proteins and other molecules, thereby altering their structure and function. In addition, 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% has been shown to interact with certain enzymes and receptors, which can affect their activity and function.
Biochemical and Physiological Effects
4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of certain receptors. Additionally, 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% has been shown to affect the structure and function of proteins, DNA, and other biological molecules.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is easy to synthesize and can be used as a reagent for organic synthesis. Additionally, 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% is relatively non-toxic and has a low cost. However, it is important to note that the compound can be unstable in certain conditions, and it can react with other molecules in the presence of certain catalysts.

Future Directions

There are several possible future directions for the use of 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% in scientific research. For example, further research could be conducted into the compound’s mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted into the synthesis of 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% and its use as a reagent in organic synthesis. Finally, further research could be conducted into the potential applications of 4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% in drug development and other areas of medicine.

Synthesis Methods

4-Chloro-3-(4-ethylphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid and 4-ethylphenol. The reaction is conducted in aqueous media with the help of a base catalyst. The reaction proceeds through the formation of an intermediate carboxylic acid, which is then converted to the desired product. The yield of the reaction depends on the reaction conditions, but it can be as high as 95%.

properties

IUPAC Name

4-chloro-3-(4-ethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-10-3-5-11(6-4-10)13-9-12(15(17)18)7-8-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFRGRUJPJERAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680877
Record name 6-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262011-02-8
Record name 6-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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